molecular formula C13H7ClO3S B11841684 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one CAS No. 39730-56-8

6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one

Cat. No.: B11841684
CAS No.: 39730-56-8
M. Wt: 278.71 g/mol
InChI Key: NANFYPCPHFMPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are a major class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . The presence of a thiophene ring and a chlorine atom in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate chalcones with 2-hydroxyacetophenones. The reaction is often carried out under basic conditions using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to facilitate the formation of the chromone ring . Microwave irradiation can be employed to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chlorine atom and a thiophene ring in 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one makes it unique compared to other chromone derivatives. These structural features contribute to its enhanced chemical reactivity and potential for diverse biological activities .

Properties

CAS No.

39730-56-8

Molecular Formula

C13H7ClO3S

Molecular Weight

278.71 g/mol

IUPAC Name

6-chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one

InChI

InChI=1S/C13H7ClO3S/c14-7-3-4-9-8(6-7)11(15)12(16)13(17-9)10-2-1-5-18-10/h1-6,16H

InChI Key

NANFYPCPHFMPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.